molecular formula C38H38CrN7O11+ B15187492 Einecs 284-410-7 CAS No. 84878-20-6

Einecs 284-410-7

Cat. No.: B15187492
CAS No.: 84878-20-6
M. Wt: 820.7 g/mol
InChI Key: DCQNPQZZWXCPNW-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched or linear) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}9\text{H}{18} \rightarrow \text{C}_6\text{H}_4(\text{C}9\text{H}{19})\text{OH} ]

Industrial Production Methods

In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonenes are continuously fed into the system. The reaction is catalyzed by strong acids such as sulfuric acid or hydrofluoric acid. The product is then purified through distillation and other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are widely used as surfactants.

    Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.

    Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological and developmental effects in both aquatic and terrestrial organisms .

Comparison with Similar Compounds

Similar Compounds

    Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.

    Bisphenol A: A compound with structural similarities and similar toxicological effects.

    Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with extended ethoxylate chains.

Uniqueness

4-Nonylphenol is unique due to its branched structure, which influences its physical and chemical properties. Its widespread use in industrial applications and significant environmental impact make it a compound of particular interest in regulatory and scientific communities .

Properties

CAS No.

84878-20-6

Molecular Formula

C38H38CrN7O11+

Molecular Weight

820.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;chromium;hydron;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/2C16H11N3O4.C6H15NO3.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;8-4-1-7(2-5-9)3-6-10;/h2*1-9,20-21H;8-10H,1-6H2;/p+1

InChI Key

DCQNPQZZWXCPNW-UHFFFAOYSA-O

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C(CO)N(CCO)CCO.[Cr]

Origin of Product

United States

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